(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid

Drug Discovery Peptide Chemistry Membrane Permeability

(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, more commonly referred to as Boc-D-Cyclopentylglycine, is a non-natural amino acid derivative. Its defining features are a D-stereocenter and a Boc (tert-butoxycarbonyl) protecting group on the amine, coupled with a cyclopentyl side chain.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 156881-63-9
Cat. No. B114574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid
CAS156881-63-9
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1CCCC1)C(=O)O
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1
InChIKeyWBSJQVRMQOLSAT-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-Cyclopentylglycine (CAS 156881-63-9) for Peptide Synthesis and Drug Discovery


(R)-2-((tert-Butoxycarbonyl)amino)-2-cyclopentylacetic acid, more commonly referred to as Boc-D-Cyclopentylglycine, is a non-natural amino acid derivative. Its defining features are a D-stereocenter and a Boc (tert-butoxycarbonyl) protecting group on the amine, coupled with a cyclopentyl side chain . It is primarily utilized as a building block in peptide synthesis and medicinal chemistry, with its lipophilic cyclopentyl group enhancing properties such as membrane permeability and metabolic stability in peptide analogs [1]. The compound is a white crystalline solid with a molecular weight of 243.3 g/mol and an optical rotation of +10 ± 2 º (c=1, MeOH) .

Why Substituting Boc-D-Cyclopentylglycine (CAS 156881-63-9) with Other Boc-Amino Acids Is Not Straightforward


Substituting Boc-D-Cyclopentylglycine with a simpler analog like Boc-D-alanine or even a different alicyclic derivative like Boc-D-cyclohexylglycine is not a straightforward swap due to significant differences in key physicochemical and biological parameters. The cyclopentyl ring provides a specific balance of lipophilicity and steric bulk [1]. For instance, the lipophilicity of the Boc-protected compound (predicted LogP ~2.74) is markedly different from that of the free amino acid D-cyclopentylglycine (LogP ~1.29) [2]. Furthermore, the chiral D-configuration is critical for stereospecific interactions, and substituting it with the L-enantiomer will lead to completely different biological outcomes. The evidence below quantifies these differences in key performance dimensions relevant to procurement and experimental design.

Quantitative Evidence for Selecting Boc-D-Cyclopentylglycine (CAS 156881-63-9) over Closest Analogs


Lipophilicity (LogP) Advantage of Boc-D-Cyclopentylglycine over Unprotected Cyclopentylglycine

The addition of the Boc protecting group significantly alters the lipophilicity of the cyclopentylglycine scaffold, a crucial parameter for passive membrane permeability in drug candidates. The predicted LogP of Boc-D-cyclopentylglycine is 2.74 , compared to a LogP of approximately 1.29 for the unprotected D-cyclopentylglycine [1]. This difference can be leveraged to tune the overall hydrophobicity of a peptide or small molecule lead.

Drug Discovery Peptide Chemistry Membrane Permeability

Enantiomeric Purity and Optical Rotation of Boc-D-Cyclopentylglycine vs. Racemate

The specific D-configuration of Boc-D-Cyclopentylglycine is confirmed by its optical rotation, a key quality control metric that distinguishes it from its enantiomer and racemate. The target compound has a specific optical rotation of [α]20D = +10 ± 2° (c=1, MeOH) . In contrast, the racemic mixture (Boc-DL-Cyclopentylglycine) has an optical rotation of 0°. The L-enantiomer (Boc-L-Cyclopentylglycine) exhibits the opposite rotation, though specific values are not consistently reported [1].

Chiral Synthesis Stereochemistry Quality Control

Supplier-Specific Purity Benchmarking: Chem-Impex (≥99%) vs. Other Vendors

Purity is a critical factor in peptide synthesis to minimize side reactions and ensure high yields. While a standard purity grade for Boc-D-Cyclopentylglycine is ≥97% by HPLC [1][2], specific vendors offer higher grades. For instance, Chem-Impex provides the compound with a guaranteed purity of ≥99% (HPLC) . This contrasts with other common suppliers who may list minimum purities of 95% or 97% .

Procurement Quality Assurance Peptide Synthesis

Predicted pKa and LogD Considerations for Boc-D-Cyclopentylglycine

The physicochemical profile of Boc-D-Cyclopentylglycine, including its predicted pKa and LogD, differentiates it from other non-natural amino acids. The compound has a predicted acid dissociation constant (pKa) of 4.06 ± 0.10 [1]. This acidic moiety, combined with its lipophilicity (LogP ~2.74), results in a LogD (distribution coefficient at pH 7.4) that is more favorable for membrane permeability compared to more polar, unprotected amino acids like cyclopentylglycine (pKa ~2.3 for COOH, but LogP ~1.29) [2].

Physicochemical Properties Medicinal Chemistry Bioavailability

Primary Applications of Boc-D-Cyclopentylglycine (CAS 156881-63-9) Based on Its Differential Properties


Solid-Phase Peptide Synthesis (SPPS) of Lipophilic Peptide Therapeutics

The Boc protecting group and high lipophilicity (LogP 2.74) of Boc-D-Cyclopentylglycine make it ideal for inclusion in solid-phase peptide synthesis (SPPS) when building peptides with increased membrane permeability . The D-stereochemistry, confirmed by its positive optical rotation (+10°), ensures resistance to common proteolytic enzymes, thereby enhancing the metabolic stability of the resulting peptide [1]. Researchers should procure a high-purity grade (≥99% HPLC) from reputable suppliers like Chem-Impex to minimize deletion sequences and facilitate purification in these critical syntheses .

Design of Enzyme Inhibitors and Receptor Ligands Requiring Specific D-Amino Acid Geometry

The D-configuration of Boc-D-Cyclopentylglycine is non-negotiable for projects aiming to design enzyme inhibitors or receptor ligands that interact with chiral binding pockets. The compound's steric bulk from the cyclopentyl ring, combined with its stereochemistry, can be exploited to create compounds with enhanced binding affinity and selectivity, as it influences ligand-receptor specificity [2]. The quantitative LogP and pKa data (2.74 and 4.06, respectively) are valuable inputs for structure-activity relationship (SAR) studies to fine-tune molecular interactions .

Synthesis of Angiotensin II Antagonist Analogs and Related Peptidomimetics

Cyclopentylglycine derivatives are known pharmacophores for angiotensin II receptor antagonists and ACE inhibitors . Boc-D-Cyclopentylglycine serves as a crucial, protected chiral intermediate for introducing the cyclopentylglycine moiety into these peptidomimetic frameworks via SPPS . Its use allows for the systematic exploration of the D-amino acid's contribution to receptor binding and inhibitory activity. Procurement from a vendor that provides detailed analytical data, including HPLC purity and optical rotation, ensures the reproducibility of the biological assays associated with this class of therapeutic candidates .

Investigating the Impact of Cyclopentyl Side Chain Rigidity on Protein Folding and Enzyme Interactions

The rigid, non-polar cyclopentyl side chain of Boc-D-Cyclopentylglycine is a valuable tool in fundamental biochemical research for probing the effects of steric hindrance and hydrophobicity on protein structure and function. Incorporating this unnatural amino acid into model peptides allows researchers to study its impact on enzyme interactions and protein folding dynamics [3]. Its distinct properties (LogP 2.74, pKa 4.06) compared to linear or smaller amino acids (e.g., LogP of Boc-D-alanine is significantly lower) make it a useful probe to dissect the contributions of lipophilicity and sterics in a controlled manner.

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